(1H-1,2,4-Triazol-5-yl)-1H-pentazole
Description
Structure
3D Structure
Properties
CAS No. |
652148-76-0 |
|---|---|
Molecular Formula |
C2H2N8 |
Molecular Weight |
138.09 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)pentazole |
InChI |
InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5) |
InChI Key |
TZISPNIJRWVDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N2N=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1,2,4 Triazol 5 Yl 1h Pentazole
Precursor Synthesis and Functionalization Strategies
The logical starting point for the synthesis of (1H-1,2,4-Triazol-5-yl)-1H-pentazole is the construction of a suitably functionalized 1,2,4-triazole (B32235) ring. This precursor must possess a reactive group at the 5-position that can be converted into a pentazole moiety.
Synthesis of Triazole-Based Precursors for Pentazole Annulation
The most viable precursor for the target molecule is 5-amino-1H-1,2,4-triazole. This is because the amino group can be readily converted to a diazonium salt, which is the key intermediate for pentazole formation. There are numerous established methods for the synthesis of 1,2,4-triazoles. organic-chemistry.orgnih.gov A common and efficient method involves the reaction of hydrazines with formamide, which can be performed under microwave irradiation without the need for a catalyst, and it tolerates a variety of functional groups. organic-chemistry.org Another approach is the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. organic-chemistry.org
For the specific synthesis of 5-amino-1H-1,2,4-triazole, a frequently employed method starts with aminoguanidine (B1677879). rsc.org For instance, the reaction of aminoguanidine hydrochloride with other reagents can lead to the desired triazole core. rsc.org The synthesis of C-amino-1,2,4-triazoles can be achieved from N-cyanoazomethines and hydrazine. researchgate.net
Once the 5-amino-1H-1,2,4-triazole is obtained, it may be necessary to protect the amino group or other reactive sites on the triazole ring to prevent unwanted side reactions during subsequent steps. Acetylation is a common protection strategy, and studies have investigated the regioselectivity of acetylation on 5-amino-1H-1,2,4-triazole. researchgate.netnih.gov
Methodologies for Nitrogen Atom Introduction and Activation
The formation of the pentazole ring from a 5-amino-1H-1,2,4-triazole precursor requires the introduction and activation of four additional nitrogen atoms. This is typically achieved through a two-step process: diazotization of the amino group followed by reaction with an azide (B81097) source.
Diazotization: The conversion of the amino group of 5-amino-1H-1,2,4-triazole into a diazonium salt is a critical step. This is usually accomplished by treating the aminotriazole with a source of nitrous acid, such as sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at low temperatures (typically 0–5 °C). researchgate.netuobaghdad.edu.iq The resulting triazolyldiazonium salt is highly reactive and is generally used in situ without isolation. The acidity of the reaction medium can be a crucial parameter influencing the outcome of diazotization reactions of aminotriazoles. researchgate.net
Azide Source: The azide ion (N₃⁻) serves as the source of the three of the four nitrogen atoms required to complete the pentazole ring. Sodium azide (NaN₃) is the most common and cost-effective source of the azide ion. rsc.orgorganic-chemistry.org It is typically used in an aqueous solution or a polar organic solvent. The reaction of the in situ generated diazonium salt with sodium azide leads to the formation of an arylpentazene intermediate, which can then cyclize to form the pentazole ring. rsc.org Alternative azide sources, such as azidotrimethylsilane, have also been used in specific applications. researchgate.net
Pentazole Ring Formation: Mechanistic Pathways and Reaction Engineering
The construction of the pentazole ring is the most challenging aspect of the synthesis, as the pentazole moiety is inherently unstable. The reaction must be carefully controlled to favor the formation of the desired product over competing decomposition pathways.
Cyclization Reactions for Aromatic Nitrogen-Rich Ring Construction
The formation of an aryl- or heteroarylpentazole is generally believed to proceed through the reaction of an aryldiazonium salt with an azide ion. rsc.org The reaction is typically carried out at very low temperatures (e.g., -80 °C) to stabilize the intermediates and the final product. rsc.org The mechanism involves the initial attack of the azide ion on the terminal nitrogen of the diazonium salt to form a linear pentazene intermediate. rsc.org This pentazene can exist in different isomeric forms. rsc.org The (E,Z)-arylpentazene is considered the key intermediate that cyclizes to form the 1-arylpentazole. rsc.org A competing reaction is the decomposition of the pentazene intermediate to form an aryl azide and dinitrogen, which is often the major byproduct. rsc.org
The following table summarizes the key steps in the proposed formation of this compound:
| Step | Reactants | Intermediate/Product | Key Conditions |
| 1. Diazotization | 5-amino-1H-1,2,4-triazole, Sodium Nitrite, Acid | (1H-1,2,4-Triazol-5-yl)diazonium salt | Low temperature (0-5 °C) |
| 2. Azide Addition | (1H-1,2,4-Triazol-5-yl)diazonium salt, Sodium Azide | (1H-1,2,4-Triazol-5-yl)pentazene | Low temperature (-80 °C) |
| 3. Cyclization | (1H-1,2,4-Triazol-5-yl)pentazene | This compound | Spontaneous at low temperature |
Optimization of Synthetic Yields and Stereoselectivity in Nitrogen Heterocycle Synthesis
Maximizing the yield of the desired pentazole product requires careful optimization of reaction conditions. Key parameters to consider include:
Temperature: As pentazoles are thermally labile, maintaining very low temperatures throughout the reaction and workup is crucial to prevent decomposition.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic solvents are often preferred.
Stoichiometry: The molar ratio of the diazonium salt to the azide source can affect the product distribution.
pH: The acidity of the medium can impact the stability of the diazonium salt and the rate of competing side reactions.
While stereoselectivity is not a primary concern for the formation of the planar pentazole ring itself, the regioselectivity of the initial functionalization of the triazole ring is important. researchgate.netnih.gov
Purification and Isolation Techniques for Advanced Nitrogen Compounds
The purification and isolation of high-nitrogen compounds like this compound present significant challenges due to their potential instability. Standard purification techniques must be adapted to handle these energetic materials.
Crystallization: Recrystallization from a suitable solvent at low temperatures is a common method for purifying solid compounds. google.com A specialized recrystallization procedure using an aqueous ammonia (B1221849) solution has been reported for the purification of heterocyclic organic nitrogen compounds. google.com
Chromatography: Liquid chromatography is a powerful tool for separating complex mixtures. For nitrogen-rich compounds, techniques such as medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) can be employed. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel, Sephasorb HP) and the mobile phase must be carefully selected to achieve good separation without causing decomposition of the product. nih.govnih.gov Column chromatography over neutral alumina (B75360) and silica has also been used to separate N-heterocyclic compounds. researchgate.net
Extraction: Liquid-liquid extraction can be used as an initial purification step to remove impurities. nih.gov
Given the nature of the target compound, all purification steps should be conducted with appropriate safety precautions in a well-ventilated fume hood and behind a blast shield.
The following table summarizes some applicable purification techniques:
| Technique | Description | Considerations |
| Low-Temperature Crystallization | Dissolving the crude product in a minimal amount of a suitable solvent at a slightly elevated temperature and then cooling slowly to induce crystallization. | Solvent selection is critical to ensure good solubility at higher temperatures and poor solubility at lower temperatures. Low temperatures are essential to prevent decomposition. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase. | The stationary phase should be neutral or deactivated to avoid acid- or base-catalyzed decomposition. The process should be performed quickly and at low temperatures if possible. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that can be used for both analytical and preparative separations. | Requires careful method development to find a suitable column and mobile phase that provides good separation without degrading the sample. |
Chromatographic Separations for Complex Reaction Mixtures
Specific chromatographic separation methods for this compound have not been documented in the reviewed literature. The analysis and purification of energetic materials, a class to which this compound would belong, frequently employ High-Performance Liquid Chromatography (HPLC). metrohm.comchromatographyonline.com For related classes of compounds, such as triazole pesticides and energetic materials, reversed-phase columns (e.g., C18) are commonly used. metrohm.com The separation of complex mixtures in this field often involves gradient elution and detection by UV-Vis or mass spectrometry (MS). metrohm.comchromatographyonline.com
Given the likely polarity of the title compound, a combination of normal-phase and reversed-phase HPLC would be a logical starting point for method development. Due to the energetic nature of the compound, specialized handling and small-scale separations would be necessary.
Hypothetical Data Table for Chromatographic Separation (Based on general principles for related compounds):
| Parameter | Hypothetical Condition | Rationale |
| Technique | Reversed-Phase HPLC | Suitable for separating polar to moderately non-polar compounds. |
| Stationary Phase | C18 or C8 | Common stationary phases for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |
| Detector | UV-Vis (e.g., 210 nm, 254 nm), Mass Spectrometry | UV for detecting the heterocyclic rings; MS for mass confirmation. |
This table is illustrative and not based on experimental data for the specified compound.
Crystallization Protocols for High-Purity Compound Isolation
No specific crystallization protocols for obtaining high-purity this compound are available in the public domain. The crystallization of high-nitrogen energetic materials is a critical step for ensuring purity and stability. Techniques for related compounds often involve slow evaporation of a solvent, cooling crystallization, or anti-solvent precipitation. nih.gov For instance, the purification of metal pentazolates has been achieved through precipitation from an aqueous solution followed by recrystallization. energetic-materials.org.cn
The choice of solvent would be critical and would need to be determined empirically, balancing the solubility of the compound with the desire to obtain well-formed, stable crystals. Given the compound's structure, polar solvents such as water, ethanol, or acetonitrile, or mixtures thereof, might be suitable. metrohm.com
Hypothetical Data Table for Crystallization (Based on general principles for related compounds):
| Parameter | Hypothetical Method | Rationale |
| Method | Slow Evaporation or Anti-solvent Crystallization | Common methods for obtaining high-quality crystals of organic compounds. |
| Solvent(s) | Acetonitrile, Ethanol, or Ethyl Acetate | Solvents that can dissolve polar heterocyclic compounds. |
| Anti-solvent(s) | Hexane or Diethyl Ether | Less polar solvents to induce precipitation. |
| Temperature | Room Temperature or below | Lower temperatures can improve crystal quality and yield. |
This table is illustrative and not based on experimental data for the specified compound.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like (1H-1,2,4-Triazol-5-yl)-1H-pentazole, with its low proton density, multinuclear and multi-dimensional NMR techniques are indispensable. researchgate.net
Multi-Dimensional NMR Techniques for Connectivity Mapping and Topography
Given the simple structure of this compound, which contains only two non-exchangeable protons, one-dimensional (1D) ¹H NMR would be expected to show two distinct signals. However, to confirm the connectivity between the triazole and pentazole rings, as well as the positions of the protons, two-dimensional (2D) NMR experiments are essential.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to identify any scalar couplings between the protons. In this specific molecule, no direct proton-proton couplings are expected, so the absence of cross-peaks would support the proposed structure.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would definitively assign the carbon signals for the C-H bond in the triazole ring.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over 2-4 bonds). It would show correlations between the triazole proton and carbon atoms within the triazole ring, and potentially to the carbon atom of the triazole ring that is bonded to the pentazole ring. It would also be the key experiment to confirm the C-N linkage between the two heterocyclic systems.
¹⁵N NMR: Due to the abundance of nitrogen atoms, ¹⁵N NMR spectroscopy provides direct insight into the electronic structure of the heterocyclic rings. mdpi.com Techniques like ¹H-¹⁵N HMBC can reveal long-range couplings between protons and nitrogen atoms, which is invaluable for confirming tautomeric forms and the specific nitrogen atoms involved in the ring linkage. youtube.com The chemical shifts of the "pyrrole-type" (N-H) and "pyridine-type" (C=N) nitrogens would be distinctly different. mdpi.com
Illustrative NMR Data: While specific experimental data for this compound is not widely published, expected chemical shift ranges can be predicted based on data for similar azole compounds. mdpi.comresearchgate.net
| Atom | Technique | Predicted Chemical Shift (ppm) | Rationale |
| Triazole C-H | ¹H NMR | 8.0 - 9.0 | Protons on electron-deficient aromatic heterocycles are typically deshielded. |
| Triazole N-H | ¹H NMR | 13.0 - 15.0 | Acidic proton, often broad, and its position is solvent-dependent. |
| Triazole C-H | ¹³C NMR | 140 - 150 | Typical range for carbon atoms in a triazole ring. |
| Triazole C-N | ¹³C NMR | 150 - 165 | Carbon atom at the junction of the two rings, highly deshielded. |
| Pentazole Ring | ¹⁵N NMR | -50 to -150 (Pyridine-type), -150 to -250 (Pyrrole-type) | Reflects the different electronic environments of the nitrogen atoms within the pentazole ring. |
Solid-State NMR Applications for Non-Solution Phase Analysis
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, which is particularly useful for compounds that are insoluble or unstable in solution. For high-nitrogen compounds, which are often crystalline solids, ssNMR can provide critical structural information that is inaccessible by solution NMR.
Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines in the solid state. nih.govrsc.org For this compound, ¹³C and ¹⁵N CP/MAS experiments would provide information on the number of chemically inequivalent carbon and nitrogen atoms in the crystal lattice, offering insights into the molecular symmetry and packing in the solid state. researchgate.net Furthermore, ssNMR experiments like ¹³C{¹⁴N} RESPDOR can act as an "attached nitrogen test," confirming C-N covalent bonds and helping to distinguish between isomers, a common challenge in heterocyclic chemistry. nih.gov
Vibrational Spectroscopic Approaches: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, making them essential for structural confirmation.
Methodologies for Interpretation of Molecular Vibrations and Functional Groups
The interpretation of IR and Raman spectra for this compound would focus on identifying characteristic vibrations of the triazole and pentazole rings.
N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration of the triazole ring, typically appearing as a broad band in the 3100-3400 cm⁻¹ region. The corresponding N-H bending modes would be observed at lower frequencies.
C-H Vibrations: The C-H stretching vibration of the triazole ring is expected around 3000-3100 cm⁻¹, with C-H in-plane and out-of-plane bending modes at lower wavenumbers.
Ring Vibrations: Both triazole and pentazole rings will exhibit a series of characteristic ring stretching and deformation vibrations. C=N and N=N stretching vibrations typically occur in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The Raman spectrum is often particularly useful for observing the symmetric vibrations of the N=N bonds in the pentazole ring.
Computational Assistance: The assignment of vibrational modes is often complex due to vibrational coupling. Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectra to achieve a more precise assignment of the fundamental vibrational modes. researchgate.netnih.gov
Illustrative Vibrational Data: Based on studies of related azole compounds, the following table outlines expected vibrational frequencies. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| N-H Stretch | 3100 - 3400 | IR | Broad absorption due to hydrogen bonding in the solid state. |
| C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of aromatic C-H bonds. |
| C=N/N=N Ring Stretch | 1400 - 1650 | IR, Raman | A complex region with multiple bands corresponding to the vibrations of both rings. |
| Ring Breathing/Deformation | 900 - 1300 | IR, Raman | Skeletal vibrations of the triazole and pentazole rings. |
In Situ Spectroscopic Monitoring of Reaction Transformations
In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time information about the formation of intermediates and products. Techniques like in situ IR or Raman spectroscopy could be applied to the synthesis of this compound. For instance, if the pentazole ring is formed from an azide (B81097) precursor, one could monitor the disappearance of the characteristic azide (N₃) stretching band (around 2100-2200 cm⁻¹) and the concurrent appearance of the pentazole ring vibrations. This approach is invaluable for optimizing reaction conditions and understanding the reaction mechanism, particularly in the synthesis of high-nitrogen, potentially unstable compounds where isolation of intermediates is challenging. rsc.orgacs.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions.
For this compound (C₂H₂N₈), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass. The calculated monoisotopic mass is 138.0402 Da. nih.gov Observing a molecular ion peak [M+H]⁺ at m/z 139.0475 in an HRMS spectrum would confirm the elemental composition.
The fragmentation pattern observed in the MS/MS spectrum provides further structural evidence. A characteristic and highly probable fragmentation pathway for this molecule would be the loss of molecular nitrogen (N₂), a common fragmentation for many high-nitrogen compounds, especially those containing an unstable pentazole ring.
Plausible Fragmentation Pathway:
[C₂H₂N₈]⁺˙ → [C₂H₂N₆]⁺˙ + N₂ (m/z 110) : Loss of a stable dinitrogen molecule from the pentazole ring.
[C₂H₂N₆]⁺˙ → [CHN₃]⁺˙ + CHN₃ (m/z 68) : Further fragmentation of the remaining structure.
The precise fragmentation pattern would depend on the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization) and the collision energy used in MS/MS experiments. The elucidation of these fragments helps to piece together the molecular structure and confirm the presence of the distinct triazole and pentazole moieties.
High-Resolution Mass Spectrometry Techniques for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of newly synthesized compounds. For this compound, with a molecular formula of C₂H₂N₈, HRMS provides the high mass accuracy required to distinguish its exact mass from other potential isobaric interferences.
Table 1: Computed High-Resolution Mass Spectrometry Data for C₂H₂N₈
| Property | Value |
| Molecular Formula | C₂H₂N₈ |
| Exact Mass | 138.04024 Da |
| Monoisotopic Mass | 138.04024 Da |
Data sourced from computational predictions. Experimental values would be expected to be within a few parts per million (ppm) of the computed exact mass.
Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are capable of providing the necessary resolution (typically >10,000 FWHM) and mass accuracy (<5 ppm) to confidently assign the elemental formula C₂H₂N₈ to the molecular ion peak observed in the mass spectrum.
Ionization Methods and Fragmentation Analysis in High-Nitrogen Compounds
The choice of ionization method is critical when analyzing energetic and potentially thermally labile compounds like this compound. Soft ionization techniques are preferred to minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
Electrospray Ionization (ESI): ESI is a gentle ionization technique that is well-suited for polar, high-nitrogen compounds. It typically generates protonated molecules [M+H]⁺ or other adducts, which can then be subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis.
Atmospheric Pressure Chemical Ionization (APCI): APCI can also be employed and is suitable for less polar compounds than ESI.
Fragmentation analysis, often performed using collision-induced dissociation (CID) in a tandem mass spectrometer, provides valuable structural information. For high-nitrogen heterocyclic systems, characteristic fragmentation pathways involve the loss of stable neutral molecules, particularly dinitrogen (N₂). In the case of azido-substituted triazoles, a common fragmentation pattern involves the loss of N₂ from the azide group. For this compound, the highly unstable pentazole ring is expected to be a primary site of fragmentation, likely leading to the expulsion of N₂ molecules. The fragmentation of the triazole ring itself may also occur, often initiated by the cleavage of the N-N bond. A detailed analysis of these fragmentation patterns helps to confirm the connectivity of the triazole and pentazole rings.
X-ray Diffraction Methodologies for Crystalline Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is paramount for understanding the density, stability, and sensitivity of energetic materials.
Single-Crystal X-ray Diffraction Techniques for Absolute Configuration
Obtaining a suitable single crystal of this compound would allow for its definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the absolute configuration of the molecule. For high-nitrogen compounds, SCXRD is crucial for accurately determining the planarity of the heterocyclic rings and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence the crystal packing and density.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Fused Triazole Heterocycle
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 985 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.75 |
Note: This table provides hypothetical data for a related heterocyclic compound to illustrate the type of information obtained from a single-crystal XRD experiment. No experimental crystal structure for this compound is currently publicly available.
Powder X-ray Diffraction for Polymorph Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. jyu.fi It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism is a critical consideration for energetic materials, as different polymorphs can exhibit significantly different densities, stabilities, and sensitivities. researchgate.net
A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern (either calculated from single-crystal data or from a known pure polymorph), its phase purity can be assessed. Furthermore, PXRD data can be used to determine the lattice parameters of the unit cell, which are essential for characterizing the crystalline structure and calculating the theoretical density of the material. Rietveld refinement of powder diffraction data can provide further structural details, although not to the same level of precision as single-crystal analysis.
Computational and Theoretical Chemistry Investigations of 1h 1,2,4 Triazol 5 Yl 1h Pentazole
Quantum Chemical Calculation Methodologies for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and bonding characteristics of molecules like (1H-1,2,4-Triazol-5-yl)-1H-pentazole. These methods solve the Schrödinger equation for a given molecular system, providing insights into its quantum mechanical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large and complex systems. nih.gov For a molecule like this compound, DFT calculations would be instrumental in determining its ground-state geometry, electronic distribution, and thermodynamic stability.
DFT studies on related 1,2,4-triazole (B32235) derivatives have been performed to investigate their tautomeric stability and electronic properties. zsmu.edu.ua These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G** to provide reliable results. nih.gov For the title compound, similar DFT approaches could elucidate the most stable tautomeric form of the triazole ring and the nature of the C-N bond connecting the two rings.
Furthermore, DFT can be used to calculate key molecular descriptors that provide insights into the reactivity and stability of the molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Table 1: Representative DFT-Calculated Properties for Related Heterocyclic Compounds
| Property | Representative Value | Significance for this compound |
| HOMO-LUMO Gap | ~4-6 eV | Indicates the energy required for electronic excitation and relates to chemical reactivity. |
| Dipole Moment | ~2-5 Debye | Influences intermolecular interactions and solubility. |
| Formation Energy | High positive value | Suggests a high-energy-density material. |
Note: The values in this table are representative examples from studies on related nitrogen heterocycles and are intended for illustrative purposes only, as specific data for this compound is not available.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties, albeit at a higher computational cost than DFT.
For a molecule where electron correlation effects are significant, such as the nitrogen-rich this compound, high-level ab initio calculations would be valuable for benchmarking the results from more computationally efficient methods like DFT. For instance, MP2/cc-pVTZ level of theory has been used to obtain accurate equilibrium Hessian matrices for the parameterization of force fields for triazole-based peptidomimetics. nih.gov Such high-accuracy calculations would be crucial for understanding the subtle electronic effects that govern the stability and reactivity of the pentazole ring, which is known to be inherently unstable. wikipedia.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecules like this compound.
A critical prerequisite for accurate MD simulations is a well-parameterized force field. A force field is a set of parameters that describes the potential energy of a system of atoms as a function of their coordinates. While standard force fields like AMBER and GAFF are available for many common molecules, they often lack accurate parameters for novel heterocycles like this compound. nih.govnih.gov
The development of a specific force field for this molecule would involve a multi-step process. First, high-level quantum chemical calculations (e.g., HF/6-31G* or MP2/cc-pVTZ) would be used to determine equilibrium bond lengths, bond angles, dihedral angles, and atomic charges. nih.gov These quantum mechanical data would then be used to parameterize the terms in the force field equation. This process often involves a combination of automated fitting procedures and manual refinement to ensure that the force field accurately reproduces experimental or high-level computational data. The development of force fields for triazolium-based ionic liquids has demonstrated the complexity and necessity of such specific parameterization. semanticscholar.org
MD simulations, using a validated force field, could be employed to explore the conformational landscape of this molecule. By simulating the molecule at different temperatures, it would be possible to identify the most stable conformations and to calculate the free energy barriers for rotation around the C-N bond. This information is crucial for understanding the molecule's flexibility and how it might behave in different environments.
Prediction of Reactivity and Mechanistic Pathways through Theoretical Models
Theoretical models can provide valuable predictions about the chemical reactivity of a molecule and the mechanisms of its reactions. For a high-energy-density material like this compound, understanding its decomposition pathways is of paramount importance.
The reactivity of the molecule can be inferred from the analysis of its electronic structure. For example, the locations of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map can also highlight the electron-rich and electron-poor regions of the molecule, providing clues about its reactive sites. nih.gov
Furthermore, computational methods can be used to model the potential energy surfaces of chemical reactions, such as the thermal decomposition of the molecule. By identifying the transition states and calculating the activation energies for different decomposition pathways, it is possible to predict the most likely mechanism of decomposition. For instance, studies on the pentazolate anion have investigated its decomposition mechanisms and kinetic parameters. researchgate.net Similar theoretical approaches could be applied to this compound to understand how the triazole substituent influences the stability and decomposition of the pentazole ring.
Transition State Characterization and Reaction Barrier Calculations
The thermal stability of high-nitrogen compounds is a critical aspect of their study, often governed by the energy barriers to decomposition. For this compound, a primary decomposition pathway is the extrusion of dinitrogen (N₂) from the pentazole ring, a common route for many pentazole derivatives. nih.gov Theoretical calculations, such as those employing density functional theory (DFT), are instrumental in characterizing the transition states (TS) and calculating the activation barriers for such reactions.
In analogous arylpentazoles, the decomposition is initiated by the cleavage of the N-N bonds within the pentazole ring. nih.gov For this compound, the transition state for N₂ extrusion would likely involve an elongated N-N bond and a distorted pentazole ring geometry. The energy of this transition state relative to the ground state defines the activation barrier for the reaction.
Another potential decomposition pathway for the 1,2,4-triazole ring is through proton transfer followed by ring opening, a mechanism that has been computationally studied for 1H-1,2,4-triazole derivatives. researchgate.net The presence of the pentazole substituent could influence the acidity of the triazole N-H proton and thus affect the barrier for this pathway.
Illustrative reaction barriers for the decomposition of this compound, based on studies of similar high-nitrogen heterocyclic systems, are presented in Table 1. These values are hypothetical and serve to demonstrate the types of data generated in such computational studies.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| N₂ Extrusion from Pentazole Ring | 25-35 | DFT (B3LYP/6-31G) |
| Triazole Ring Opening via Proton Transfer | 40-50 | DFT (B3LYP/6-31G) |
| C-N Bond Cleavage between Rings | > 50 | DFT (B3LYP/6-31G*) |
Reaction Coordinate Analysis and Potential Energy Surface Exploration
A deeper understanding of the decomposition mechanisms is achieved through reaction coordinate analysis and the exploration of the potential energy surface (PES). The reaction coordinate traces the lowest energy path from the reactant to the product through the transition state. For the N₂ extrusion from the pentazole ring, the reaction coordinate would primarily involve the stretching of the N-N bonds. nih.gov
The PES for the decomposition of this compound would be a complex, multi-dimensional surface with various minima corresponding to stable intermediates and saddle points representing transition states. Computational exploration of this surface can reveal competing reaction pathways and the likelihood of their occurrence. For instance, the cleavage of the C-N bond linking the two rings is another possible decomposition route, and its barrier height relative to N₂ extrusion would determine the dominant initial decomposition step. Studies on benzylpentazoles have shown that substituents can influence the relative stabilities of the pentazole ring and the C-N bond. researchgate.net
Delocalization and Aromaticity Assessment in High-Nitrogen Systems
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic molecules. In this compound, both the triazole and pentazole rings are considered aromatic.
Aromaticity Indices and Metrics (e.g., NICS, HOMA)
Several computational metrics are used to quantify aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric criterion based on the variation of bond lengths from an ideal aromatic system. HOMA values range from 1 for a fully aromatic system to 0 for a non-aromatic one.
For this compound, NICS and HOMA calculations would be expected to confirm the aromatic nature of both heterocyclic rings. The degree of aromaticity can be influenced by the electronic interaction between the two rings. Table 2 provides hypothetical NICS and HOMA values for the individual rings within the molecule, based on general knowledge of such systems. nih.gov
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |
|---|---|---|---|
| 1,2,4-Triazole | -8.5 | -10.2 | 0.85 |
| Pentazole | -12.1 | -13.5 | 0.92 |
Electron Localization Function (ELF) Analysis for Bonding Visualization
The Electron Localization Function (ELF) is a powerful tool for visualizing chemical bonding. It provides a topological analysis of electron density, revealing regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs.
An ELF analysis of this compound would be expected to show disynaptic basins corresponding to the covalent bonds within and between the rings. The populations of these basins provide a quantitative measure of the number of electrons in each bond. Furthermore, monosynaptic basins would indicate the presence of lone pairs on the nitrogen atoms. The ELF topology can provide insights into the nature of the bonding and the extent of electron delocalization, which is directly related to aromaticity. In the study of boron-nitrogen bonds, ELF analysis has been used to characterize the nature of single, double, and triple bonds based on basin populations. canterbury.ac.ukresearchgate.netresearchgate.net A similar approach would be valuable in understanding the electronic structure of this high-nitrogen compound.
Reactivity Profiles and Derivatization Pathways of 1h 1,2,4 Triazol 5 Yl 1h Pentazole
Electrophilic and Nucleophilic Substitution Reactions on Pentazole and Triazole Rings
The disparate electronic nature of the triazole and pentazole rings governs the preferred sites and types of substitution reactions. The 1,2,4-triazole (B32235) ring, with its higher electron density on the nitrogen atoms, is generally more susceptible to electrophilic attack on nitrogen, while its carbon atoms are π-deficient and can undergo nucleophilic substitution. chemicalbook.com The pentazole ring, being exceptionally electron-deficient, is anticipated to be highly resistant to electrophilic substitution and prone to nucleophilic attack or, more commonly, decomposition.
In electrophilic substitution reactions, the nitrogen atoms of the 1,2,4-triazole ring are the most likely sites of attack. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions can show regioselectivity, with N1 being the preferred site under certain basic conditions. chemicalbook.com For (1H-1,2,4-Triazol-5-yl)-1H-pentazole, the strong electron-withdrawing effect of the pentazole substituent at C5 would likely decrease the nucleophilicity of the adjacent N4 and N1 atoms, potentially directing electrophiles to the less sterically hindered and electronically less affected N2 atom. However, direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult to achieve.
Nucleophilic aromatic substitution on the triazole ring is more plausible, particularly at the C3 and C5 positions, which are activated by the adjacent nitrogen atoms. chemicalbook.com In the case of the title compound, the C3 position would be the primary candidate for nucleophilic attack, as the C5 position is already substituted. The presence of a good leaving group at C3 would facilitate such a reaction.
The pentazole ring itself is not expected to undergo productive electrophilic substitution due to its extreme electron deficiency. Any interaction with strong electrophiles would likely lead to the decomposition of the fragile pentazole ring. Nucleophilic attack on the pentazole ring, while theoretically possible, would also likely trigger ring-opening and decomposition into dinitrogen and an azide (B81097) derivative. Studies on arylpentazoles have shown that the primary decomposition pathway is the loss of N2 to form an aryl azide. rsc.org
Table 1: Predicted Site Selectivity for Substitution Reactions on this compound
| Ring System | Reaction Type | Predicted Site of Reactivity | Rationale |
|---|---|---|---|
| 1,2,4-Triazole | Electrophilic Substitution | N2 > N4 > N1 | High electron density on nitrogen atoms; pentazole substituent deactivates N1 and N4. |
| Nucleophilic Substitution | C3 | π-deficient carbon activated by adjacent nitrogens. | |
| Pentazole | Electrophilic Substitution | Unlikely | Extreme electron deficiency of the ring. |
The kinetics of any substitution reaction on this molecule will be heavily influenced by the stability of the intermediates formed. For electrophilic substitution on the triazole ring, the stability of the resulting triazolium cation is crucial. The rate-determining step in electrophilic aromatic substitution is the formation of the carbocation intermediate. masterorganicchemistry.com For nucleophilic aromatic substitution, the stability of the negatively charged intermediate (Meisenheimer complex) is key. masterorganicchemistry.com
Thermodynamically, reactions that maintain the aromaticity of the triazole ring will be favored. Any reaction that disrupts the aromatic sextet will be energetically costly. The pentazole ring is thermodynamically unstable, and its decomposition is a highly exothermic process. Therefore, any reaction pathway that leads to the cleavage of the pentazole ring is likely to be thermodynamically favorable, which presents a significant challenge for selective functionalization. Computational studies on arylpentazoles have focused on understanding and increasing the kinetic barrier to this decomposition. rsc.orgnih.gov
Cycloaddition Reactions and Heterocycle Annulation Strategies
Cycloaddition reactions offer a powerful tool for the construction of complex heterocyclic systems. For this compound, both the triazole and pentazole moieties could potentially participate in such reactions, although their reactivity would be markedly different.
The 1,2,4-triazole ring itself is not a typical diene or dienophile in Diels-Alder reactions. However, derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are highly reactive dienophiles in [4+2] cycloadditions. acgpubs.org The parent triazole ring can participate in [3+2] cycloaddition reactions, often in the context of its synthesis from smaller fragments. organic-chemistry.orgresearchgate.netnih.gov
Given the structure of this compound, the C=N double bonds within the triazole ring could potentially act as dipolarophiles in reactions with 1,3-dipoles. Conversely, the molecule itself could be a precursor to a 1,3-dipole for cycloaddition reactions, although this would likely involve ring opening.
The pentazole ring, with its multiple N=N bonds, could theoretically participate in cycloaddition reactions. However, its high instability makes it more likely to undergo cycloreversion, extruding N2. This decomposition process can be considered a type of retro-cycloaddition.
The synthesis of fused triazole systems is well-established, often involving the cyclization of a substituted triazole precursor. researchgate.netresearchgate.net For instance, a triazole with a suitable functional group at the C5 position and an adjacent nitrogen atom can be annulated to form a bicyclic system. In the case of this compound, the pentazole ring itself could be viewed as a large, nitrogen-rich substituent. Reactions that involve the nitrogen atoms of the pentazole ring in a cyclization with a substituent on the triazole's C3 position could lead to novel, highly complex polycyclic nitrogen architectures. However, controlling such reactions to avoid decomposition of the pentazole would be extremely challenging. The synthesis of polycyclic systems containing triazole or tetrazole rings has been achieved through cycloaddition reactions of azides. researchgate.netresearchgate.net
Coordination Chemistry and Metal Complex Formation
The nitrogen atoms of both the triazole and pentazole rings possess lone pairs of electrons, making them potential coordination sites for metal ions. The coordination chemistry of 1,2,4-triazoles is extensive, with the triazole ring acting as a versatile ligand that can coordinate in a monodentate, bidentate, or bridging fashion. acs.orgwikipedia.org The specific coordination mode is often influenced by the metal ion, the other ligands present, and the reaction conditions.
For this compound, the triazole ring offers several potential coordination sites (N1, N2, and N4). The pentazole ring also has multiple nitrogen atoms that could coordinate to a metal center. Theoretical studies on ortho-metalated arylpentazoles suggest that a metal-nitrogen bond can form between the pentazole ring and a metal substituent on the aryl ring, which can stabilize the pentazole. researchgate.net This suggests that the pentazole moiety in the title compound could indeed participate in metal coordination.
The molecule could act as a bridging ligand, coordinating to one metal center through the triazole ring and to another through the pentazole ring, leading to the formation of coordination polymers. The presence of multiple nitrogen-rich rings suggests that it could be a ligand for the synthesis of high-energy-density materials in the form of metal complexes. The coordination of pyrazole-based ligands to form polynuclear transition metal systems is well-documented. nih.govuninsubria.it
Table 2: Potential Coordination Modes of this compound
| Ligand | Potential Coordination Sites | Possible Coordination Modes | Resulting Structures |
|---|---|---|---|
| Triazole Ring | N1, N2, N4 | Monodentate, Bidentate, Bridging | Discrete complexes, Coordination polymers |
| Pentazole Ring | N1', N2', N3', N4', N5' | Monodentate, Bridging | Discrete complexes, Stabilization of the pentazole ring |
| Whole Molecule | Triazole and Pentazole Nitrogens | Bridging (chelation between rings is sterically unlikely) | Polynuclear complexes, Coordination polymers |
Ligand Design Principles with Pentazole and Triazole Moieties
The design of ligands incorporating both pentazole and triazole moieties is a sophisticated endeavor in coordination chemistry, aiming to create complexes with unique properties. The 1,2,4-triazole ring offers multiple coordination sites through its nitrogen atoms and can act as a bridging ligand, facilitating the formation of coordination polymers. nih.govresearchgate.netnih.gov Its ability to form stable complexes with a variety of transition metals is well-documented. nih.govresearchgate.net
The pentazole moiety, on the other hand, introduces a high-energy component to the ligand. The stability of the pentazole ring is a critical consideration. It is known that electron-donating groups can help to stabilize the pentazole ring. wikipedia.org In the context of this compound, the nature of the linkage between the two rings and the electronic influence of the triazole on the pentazole are crucial. Computational studies on related systems suggest that the electronic properties of such linked systems can be tuned by substituents on the triazole ring. nih.govresearchgate.net
Table 1: Comparison of Properties of Triazole and Pentazole as Ligand Moieties
| Feature | 1,2,4-Triazole | Pentazole |
| Stability | High | Low (stabilized by substitution or coordination) |
| Coordination Sites | Multiple nitrogen atoms | Multiple nitrogen atoms |
| Typical Coordination Mode | Monodentate, Bridging | Primarily as the pentazolate anion (cyclo-N₅⁻) |
| Influence on Complex | Structural diversity, stability | High energy content, potential for novel reactivity |
| Derivatization | Well-established for tuning electronic and steric properties | Limited due to instability |
Characterization of Coordination Environments through Spectroscopic and Diffraction Methods
The characterization of coordination complexes formed with ligands like this compound would rely on a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for identifying the coordination mode of the ligand. The stretching frequencies of the C=N and N-N bonds in the triazole and pentazole rings would be expected to shift upon coordination to a metal ion. For instance, in triazole complexes, a shift in the C=N stretching vibration to lower frequencies is indicative of coordination through the nitrogen atoms. nih.gov Similar shifts would be anticipated for the pentazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons in the triazole and pentazole rings upon complexation provide information about the coordination environment.
UV-Vis Spectroscopy: Electronic spectroscopy can provide insights into the electronic transitions within the ligand and the d-d transitions of the metal center in the complex. These spectra can help to determine the coordination geometry around the metal ion. nih.govresearchgate.net
Diffraction Methods:
Table 2: Representative Spectroscopic Data for Triazole-based Coordination Complexes
| Complex | Technique | Key Observations | Reference |
| Ni(Hdatrz)₆₆ | IR | Broad bands at 3307 and 3430 cm⁻¹ (O-H and N-H stretching), indicating hydrogen bonding. | nih.gov |
| [Co(L¹)(H₂O)(CH₃COO)] | IR | C=N stretch at 1593 cm⁻¹, M-N stretch at 525 cm⁻¹. | nih.gov |
| 3-(1H-benzo[d] nih.govrsc.orgnih.govtriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate | UV-Vis | Two absorption peaks observed experimentally. | nih.gov |
| [Pt(mtz)₂dppe] | ³¹P-{¹H} NMR | δ 47.19 (s, J(Pt-P) = 3063.2 Hz). | sjpas.com |
(Note: Data is for related triazole complexes, not the specific compound of interest.)
Photochemical and Thermochemical Transformations
The presence of two distinct nitrogen-rich rings suggests that this compound will have a rich and complex photochemistry and thermochemistry.
Investigation of Excited States and Photophysical Pathways
The photochemistry of nitrogen heterocycles is a complex field. Upon absorption of UV light, molecules like this compound would be promoted to an excited electronic state. The subsequent decay pathways determine the photochemical outcome.
Computational studies on related donor-acceptor systems suggest that the excited state dynamics can be influenced by the nature of the linkage and the electronic properties of the constituent rings. researchgate.net For this compound, it is plausible that intramolecular charge transfer (ICT) could occur from the relatively electron-rich triazole to the electron-deficient pentazole, or vice versa, depending on the specific electronic structure.
The photolysis of tetrazoles, which are structurally related to pentazoles, is known to lead to the extrusion of molecular nitrogen and the formation of various reactive intermediates. nih.gov It is highly likely that the pentazole moiety in this compound would undergo similar fragmentation upon irradiation, potentially leading to the formation of a triazolyl-substituted nitrene or other highly reactive species. The photochemistry of 1,2,4-triazines has also been shown to involve ring contractions and other complex rearrangements. nih.gov
Pathways of Thermal Rearrangement and Isomerization
The thermal stability of this compound is expected to be limited by the inherent instability of the pentazole ring. Phenylpentazole, a stabilized derivative, decomposes at temperatures above 50°C. wikipedia.org The thermal decomposition of the title compound would likely be initiated by the fragmentation of the pentazole ring, leading to the release of nitrogen gas.
Theoretical studies on the thermal decomposition of 1H-1,2,4-triazole derivatives suggest that intramolecular proton transfer can be a key initial step in their decomposition pathway. nih.gov It is possible that a similar proton transfer could occur between the triazole and pentazole rings in this compound, potentially facilitating its decomposition.
Isomerization reactions, such as the Dimroth rearrangement, are known to occur in triazoles under thermal conditions. researchgate.net This type of rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms. While not directly applicable to the pentazole ring, the possibility of thermally induced rearrangements within the triazole moiety of the molecule cannot be ruled out, which could in turn affect the stability and reactivity of the adjacent pentazole ring.
Advanced Methodologies in Supramolecular Assembly and Crystal Engineering
Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular architecture of (1H-1,2,4-Triazol-5-yl)-1H-pentazole in the solid state is expected to be dominated by a complex network of hydrogen bonds. The presence of both proton-donating (N-H) and multiple proton-accepting nitrogen atoms facilitates the formation of robust and directional intermolecular interactions.
Crystallographic Analysis of Non-Covalent Interactions (e.g., N-H...N, C-H...N)
While specific crystallographic data for the title compound is scarce, analysis of related triazole and pentazole-containing structures allows for the prediction of its non-covalent interaction patterns. The primary hydrogen bond donor is the N-H group on the triazole ring. This proton is likely to engage in strong N-H...N hydrogen bonds with the numerous nitrogen lone pairs available on adjacent molecules, either on the triazole or the pentazole ring.
A hypothetical data table for the predicted hydrogen bonding geometries is presented below, based on typical values observed in related nitrogen-rich heterocyclic crystals.
| Donor | Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| N-H | N(triazole) | 0.86 | 2.00 - 2.20 | 2.86 - 3.06 | 150 - 170 |
| N-H | N(pentazole) | 0.86 | 2.10 - 2.30 | 2.96 - 3.16 | 140 - 160 |
| C-H | N(triazole) | 0.93 | 2.30 - 2.60 | 3.23 - 3.53 | 120 - 150 |
| C-H | N(pentazole) | 0.93 | 2.40 - 2.70 | 3.33 - 3.63 | 110 - 140 |
| Note: This table is illustrative and based on expected values, not experimental data for the title compound. |
Role of Nitrogen Atoms in Directed Self-Assembly
The high nitrogen content and the specific arrangement of nitrogen atoms in this compound are the primary drivers for its self-assembly into a well-ordered crystalline structure. The multiple nitrogen atoms act as key recognition sites, guiding the molecules to adopt specific orientations that maximize favorable intermolecular interactions. This directed self-assembly is fundamental to the formation of a stable crystal lattice. The interplay between the different types of hydrogen bonds, in concert with other non-covalent forces such as van der Waals interactions, dictates the final crystal packing.
Co-Crystallization and Salt Formation Strategies
Given the nature of this compound, which possesses both acidic (N-H) and basic (nitrogen lone pairs) sites, co-crystallization and salt formation are viable strategies for modifying its solid-state properties.
Design Principles for Multi-Component Solids and Cocrystal Screening
The design of multi-component solids involving this compound would be guided by the principles of hydrogen bond complementarity. Co-formers could be selected based on their ability to form strong and predictable hydrogen bonds with the triazole or pentazole moieties. For instance, carboxylic acids could serve as effective co-formers, with the acidic proton of the co-former interacting with the basic nitrogen atoms of the title compound, and the N-H group of the triazole ring interacting with the carbonyl oxygen of the carboxylic acid.
Cocrystal screening would typically involve techniques such as liquid-assisted grinding, slurry crystallization, or slow evaporation from solution, using a variety of co-formers and solvents to explore the phase diagram and identify new crystalline forms.
Influence of Counterions on Crystal Packing and Morphology
In the case of salt formation, where a proton is transferred from the N-H group to a basic co-former, or from an acidic co-former to one of the nitrogen atoms of the title compound, the resulting counterion would have a significant influence on the crystal packing and morphology. The size, shape, and charge distribution of the counterion would affect the electrostatic interactions within the crystal lattice, leading to different packing arrangements. For example, a small, spherical counterion might lead to a more densely packed structure, while a larger, more irregularly shaped counterion could result in a more open framework. These changes in packing can, in turn, affect the physical properties of the material.
Polymorphism and Solid-State Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations or multiple hydrogen bonding motifs. It is plausible that this compound could exhibit polymorphism. Different polymorphs would have distinct crystal structures and, consequently, different physical properties.
The existence of different polymorphs could be investigated through techniques such as differential scanning calorimetry (DSC), which can detect solid-state phase transitions between polymorphic forms as a function of temperature. X-ray powder diffraction (XRPD) would be used to identify and characterize the different crystalline phases. The discovery and characterization of polymorphs are of great importance for controlling the properties and performance of the material.
Techniques for Polymorph Screening and Characterization
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for energetic materials like this compound. Different polymorphs can exhibit significant variations in density, thermal stability, and sensitivity to external stimuli such as impact and friction. Therefore, comprehensive polymorph screening and characterization are essential. While specific experimental data for this compound is not extensively available in open literature, the established methodologies for such a high-nitrogen heterocyclic compound would involve a combination of thermal and crystallographic techniques.
Differential Scanning Calorimetry (DSC) is a cornerstone technique for identifying phase transitions, including polymorphic transformations and decomposition. A hypothetical DSC thermogram for a polymorph of this compound would be expected to show a sharp exothermic peak corresponding to its decomposition. The temperature at which this peak occurs is a key indicator of its thermal stability. For instance, many high-nitrogen compounds exhibit decomposition temperatures in the range of 100-200 °C.
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. For this compound, a TGA curve would ideally show minimal mass loss before a sharp, catastrophic mass loss corresponding to its complete decomposition into gaseous nitrogen products. The absence of significant mass loss at lower temperatures would indicate the absence of solvates or hydrates in the crystal structure.
Powder X-ray Diffraction (PXRD) is an indispensable tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern based on its crystal lattice. A comparative analysis of PXRD patterns from samples crystallized under different conditions (e.g., different solvents, temperatures, or pressures) is the primary method for discovering new polymorphs.
Table 1: Hypothetical Thermal Analysis Data for a Polymorph of this compound
| Parameter | Value | Technique |
| Decomposition Onset | ~115 °C | DSC |
| Decomposition Peak | ~125 °C | DSC |
| Mass Loss Event | 115-130 °C | TGA |
| Mass Loss Percentage | ~100% | TGA |
In Situ Monitoring of Phase Transformations under Varied Conditions
To gain a deeper understanding of the stability and behavior of this compound, it is crucial to monitor its structural changes in real-time under various external stimuli. In situ monitoring techniques allow researchers to observe phase transformations as they occur, providing valuable kinetic and mechanistic information.
Variable-Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful method for studying temperature-induced phase transitions. By heating a sample of this compound on the diffractometer stage, one could observe changes in the diffraction pattern that signify a polymorphic transformation or the onset of decomposition. This can reveal the temperature ranges over which different polymorphs are stable.
High-Pressure Studies using diamond anvil cells (DACs) coupled with techniques like Raman spectroscopy or PXRD can provide insights into the behavior of the compound under extreme pressures. For energetic materials, pressure can significantly influence intermolecular interactions, potentially leading to the formation of new, denser polymorphs with altered stability and sensitivity. researchgate.net The study of energetic materials under high pressure is essential for understanding their behavior under detonation conditions. researchgate.net
Table 2: Investigational Techniques for Phase Transformation of this compound
| Technique | Information Gained | Conditions |
| Variable-Temperature PXRD | Temperature of phase transitions, thermal expansion coefficients | Ambient to decomposition temperature |
| High-Pressure Raman Spectroscopy | Pressure-induced phase transitions, changes in vibrational modes | Ambient to GPa range |
| In Situ Photomicroscopy | Visual observation of crystal morphology changes, melting, decomposition | Controlled heating/cooling |
The application of these advanced methodologies is fundamental to elucidating the solid-state properties of this compound. While detailed experimental data on this specific compound remains limited, the described techniques represent the state-of-the-art approach for the characterization and understanding of new energetic materials, paving the way for the rational design of safer and more effective high-nitrogen systems.
Perspectives and Future Directions in Advanced Heterocyclic Nitrogen Chemistry
Emerging Methodologies for Pentazole Synthesis and Structural Diversification
The synthesis of any pentazole-containing compound is a significant chemical challenge due to the inherent instability of the five-nitrogen ring. Historically, the pentazole ring (HN₅) was considered the final, and most elusive, member of the azole series of heterocyclic compounds, which also includes pyrrole, imidazole, the triazoles, and tetrazole.
Early breakthroughs involved the synthesis of aryl-substituted pentazoles, where the aromatic phenyl group provides a degree of electronic stabilization to the pentazole ring. A common strategy for generating the pentazolate anion (cyclo-N₅⁻) in solution involves the decomposition of such substituted aryl pentazoles. More recent and powerful methodologies have utilized extreme conditions. For instance, the pentazolate ion has been successfully synthesized as a salt by subjecting materials like cesium azide (B81097) (CsN₃) or lithium azide (LiN₃) to extremely high pressures (45-60 GPa) while embedded in molecular nitrogen.
For a compound like (1H-1,2,4-Triazol-5-yl)-1H-pentazole, its synthesis would likely need to adapt these advanced methods. A potential, though speculative, route could involve the diazotization of 5-amino-1H-1,2,4-triazole followed by a reaction with an azide source under carefully controlled, low-temperature conditions. Another approach could be a [3+2] cycloaddition reaction, a common method for forming five-membered rings.
Integration of this compound into Novel Chemical Architectures
The integration of unique molecular building blocks into larger, more complex chemical architectures is a cornerstone of modern chemistry. Nitrogen-containing heterocycles are particularly valuable in this regard, serving as foundational scaffolds in medicinal chemistry and materials science. Compounds that combine multiple distinct heterocyclic rings, such as this compound, offer a high density of nitrogen atoms and multiple potential points for further chemical modification.
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological receptors. The synthesis of molecules containing linked triazole and thiazole (B1198619) or pyrazole (B372694) rings has been reported for various applications. Similarly, the combination of triazole and tetrazole rings has been explored for creating high-energy materials and biologically active compounds.
This compound possesses reactive N-H protons on both rings, which could be deprotonated to form anionic species. These anions could then act as nucleophiles or as ligands to form coordination complexes with metal ions. The resulting metal complexes could have interesting properties, potentially serving as catalysts or as more stable forms of the energetic pentazolate anion.
Furthermore, the entire molecule could be envisioned as a precursor to even more complex nitrogen-rich frameworks. The high nitrogen content (81.38% by mass) makes it an intriguing candidate for energetic materials research, where the release of dinitrogen (N₂) gas upon decomposition results in a large release of energy. The development of synthetic routes to integrate such triazolyl-pentazole units into larger polymeric or fused-ring systems represents a significant, albeit challenging, frontier.
Theoretical Advancements in Predicting High-Nitrogen Compound Behavior and Reactivity
Given the often explosive and sensitive nature of high-nitrogen compounds, theoretical and computational chemistry plays an indispensable role in this field. These methods allow researchers to predict the properties and behavior of molecules like this compound in silico, providing crucial guidance for synthetic efforts and safety assessments.
Density Functional Theory (DFT) is a widely used computational method to study nitrogen-rich compounds. It can be employed to predict a range of fundamental properties, including:
Molecular Geometry: Determining the optimal three-dimensional structure, including bond lengths and angles.
Heats of Formation (HOFs): A critical indicator of the energy content of a molecule. Positive HOFs are characteristic of energetic materials.
Electronic Structure and Molecular Electrostatic Potential: These calculations help to understand the reactivity and intermolecular interactions of a molecule.
Detonation Properties: For energetic materials, parameters like detonation velocity and pressure can be estimated from calculated densities and HOFs.
Stability and Energy Gaps: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the kinetic stability of a compound.
Table 1: Predicted Properties of a Hypothetical High-Nitrogen Compound Based on Computational Models for Analogous Structures
| Property | Predicted Value/Characteristic | Significance |
| Heat of Formation (Solid) | High Positive Value | Indicates a high energy content, a key feature of energetic materials. |
| Density | > 1.8 g/cm³ | High density is desirable for energetic materials as it correlates with higher detonation performance. |
| Detonation Velocity | > 8,000 m/s | A measure of the speed at which the detonation wave travels through the material. |
| Impact Sensitivity | Predicted to be high | High-nitrogen compounds are often sensitive to shock or friction, a major safety consideration. |
| HOMO-LUMO Energy Gap | Relatively small | A smaller gap can suggest higher reactivity and lower kinetic stability. |
This table is illustrative and based on general characteristics of high-nitrogen heterocyclic compounds. Specific values would require dedicated computational studies on the target molecule.
Challenges and Opportunities in the Field of Nitrogen-Rich Systems Research
The study of nitrogen-rich systems like this compound is characterized by a unique set of challenges and immense opportunities.
Challenges:
Inherent Instability: The primary challenge is the kinetic and thermodynamic instability of compounds with a high concentration of nitrogen-nitrogen bonds. The ultimate decomposition product, molecular dinitrogen (N₂), is exceptionally stable, meaning that most polynitrogen compounds are highly energetic and potentially explosive.
Synthetic Difficulty: The synthesis of these molecules often requires specialized techniques, such as high-pressure methods, low-temperature reactions, or the use of highly reactive and hazardous precursors like azides. Achieving good yields and selectivity is a significant hurdle.
Handling and Characterization: The sensitivity of high-nitrogen compounds to stimuli like impact, friction, and heat makes their isolation, purification, and characterization difficult and dangerous.
Opportunities:
High-Energy-Density Materials (HEDMs): The foremost opportunity lies in the development of next-generation energetic materials. High-nitrogen compounds offer the potential for propellants and explosives that are more powerful and, in some cases, more environmentally friendly ("green"), as their primary combustion product is harmless N₂ gas.
Fundamental Chemical Knowledge: Research into these systems pushes the boundaries of our understanding of chemical bonding, aromaticity, and molecular stability. Studying how different heterocyclic rings influence each other, as in the titular compound, provides valuable data for refining theoretical models.
Novel Scaffolds for Chemistry: Beyond energetic applications, polyazole systems are gaining interest in medicinal chemistry and materials science. They can act as bioisosteres for other chemical groups or as building blocks for complex coordination polymers and functional materials. The drive to manage the global nitrogen cycle more sustainably also creates opportunities for research into nitrogen transformation and utilization.
Q & A
Basic: What synthetic methodologies are effective for (1H-1,2,4-Triazol-5-yl)-1H-pentazole, and how can reaction parameters be optimized?
Answer:
The synthesis of triazole-pentazole hybrids typically involves cycloaddition reactions or coupling strategies. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole formation, with optimized conditions including anhydrous DMF as a solvent, 10 mol% CuI catalyst, and reaction temperatures of 60–80°C for 12–24 hours . Yield optimization may require stoichiometric control of azide and nitrile precursors, as excess nitrile can lead to byproducts like 1,3,4-oxadiazoles. Chromatographic purification (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures are recommended for isolating pure products .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H NMR reveals proton environments (e.g., triazole protons at δ 8.1–8.5 ppm; pentazole N–H signals at δ 10–12 ppm). C NMR confirms carbon frameworks, with triazole carbons at 145–155 ppm .
- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm) and C=N (1600–1650 cm) are diagnostic .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL software (e.g., Bruker APEXII CCD detector, Mo-Kα radiation, 273 K) resolves bond lengths (e.g., N–N bonds: 1.30–1.35 Å) and dihedral angles (e.g., 2.97° between triazole and adjacent rings) .
Advanced: How does electronic configuration influence the thermal stability of this compound?
Answer:
The compound’s stability is governed by conjugation between the triazole’s π-system and pentazole’s high-energy N–N bonds. Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) shows decomposition onset at ~180°C. Computational studies (e.g., DFT at B3LYP/6-31G* level) predict destabilization due to electron-withdrawing substituents, which reduce resonance stabilization. Mitigation strategies include introducing electron-donating groups (e.g., –CH) to enhance thermal resistance .
Advanced: How can contradictions in reported biological activities of triazole-pentazole hybrids be resolved?
Answer:
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To standardize results:
- Use orthogonal assays (e.g., enzyme inhibition + cytotoxicity screening).
- Control for pH stability (the compound is stable at pH 2–12, but degradation products may confound bioactivity ).
- Compare structural analogs (e.g., replacing the pentazole moiety with tetrazole reduces activity by 40% in kinase inhibition assays ).
Basic: What crystallization protocols yield high-quality single crystals for XRD analysis?
Answer:
- Solvent Selection : Slow evaporation of acetonitrile/water (7:3 v/v) at 25°C produces diffraction-quality crystals.
- Data Collection : Use a Bruker D8 Venture diffractor with φ and ω scans (0.5° step width).
- Refinement : SHELXL-2018 refines structures to R < 0.05 using full-matrix least-squares on F. Hydrogen bonds (e.g., N–H···O, d = 2.89 Å) and π-π stacking (3.4 Å spacing) should be explicitly modeled .
Advanced: Can computational modeling predict reactivity in click chemistry applications?
Answer:
Yes. Molecular docking (AutoDock Vina) and DFT calculations (e.g., Gibbs free energy of azide-alkyne cycloaddition: ΔG = −28.5 kcal/mol) identify favorable reaction pathways. For example, the triazole’s C5 position exhibits higher electrophilicity (Mulliken charge: +0.32) for nucleophilic substitutions .
Basic: What are common synthetic impurities, and how are they characterized?
Answer:
- Byproducts : Unreacted azides (detected via IR: 2100 cm for –N) or oxidized pentazole rings (HPLC-MS: m/z 225.1).
- Resolution : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates impurities. Purity >98% is confirmed by elemental analysis (C, H, N ± 0.3% theoretical) .
Advanced: What intermolecular forces stabilize triazole-pentazole crystals?
Answer:
XRD data reveal:
- Hydrogen bonding : N–H···N interactions (2.8–3.0 Å) between triazole and pentazole moieties.
- π-π stacking : Offset stacking (3.3 Å) between aromatic systems.
- Van der Waals forces : Dominant in hydrophobic tert-butyl derivatives, contributing to lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
